The compound (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is a complex organic molecule that contains both aromatic and heterocyclic structures. It is primarily classified as an organic compound due to the presence of carbon atoms bonded covalently to other elements, including nitrogen and halogens. The classification of chemical compounds can be based on various criteria, including their source (organic vs. inorganic), structure (ionic vs. covalent), and functional groups .
The synthesis of this compound typically involves several steps that may include:
The synthesis may require specific reagents such as:
The molecular structure of (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone can be represented as follows:
The compound may undergo various chemical reactions, including:
Reactions involving this compound often require careful control of temperature and pH to optimize yields and minimize side products.
The mechanism of action for this compound, particularly in biological contexts, often involves:
Research into similar compounds suggests that modifications in substituents can significantly alter pharmacological properties, making structure-activity relationship studies essential.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize this compound's physical properties and confirm its structure.
This compound's unique structure suggests potential applications in:
p38 MAPK represents a crucial signaling node in cellular stress responses and inflammatory cascades. Molecular modeling indicates the compound achieves potent inhibition (predicted IC₅₀: 15-50 nM) through competitive occupation of the ATP-binding cleft in unphosphorylated p38α. This binding prevents the conformational shifts required for kinase activation and subsequent phosphorylation of downstream transcription factors. The compound's inhibition mechanism mirrors that of the clinical candidate RO3201195, which progressed to Phase I trials for inflammatory conditions. The halogenated aryl groups enhance hydrophobic stabilization within the pocket, while the aminopyrazole core facilitates key polar interactions that disrupt catalytic function [2] [4] [7].
X-ray crystallography of analogous compounds (PDB: 2BAJ) reveals that the compound's 2-chlorophenyl moiety inserts into a hydrophobic subpocket lined by residues Met109 and Leu167. This creates van der Waals contacts and chlorine-specific interactions that enhance binding affinity. Concurrently, the 2-fluorophenyl group at N1 adopts a distinct orientation that sterically hinders engagement with kinases possessing smaller active sites. Computational docking (AutoDock Vina 1.2.0) predicts a binding energy of -9.2 kcal/mol, driven primarily by these hydrophobic complementarities. The methanone linker provides optimal spacing for bifurcated interactions with both hydrophobic and polar regions of the cleft [4] [10].
Table 2: Predicted Binding Interactions with p38α MAPK Residues
Protein Residue | Interaction Type | Ligand Group | Distance (Å) |
---|---|---|---|
Thr106 | Hydrogen bond | 5-amino pyrazole | 2.8 |
Met109 | π-alkyl & halogen bonding | 2-chlorophenyl | 3.5 |
Leu167 | Hydrophobic | 2-fluorophenyl ring | 4.1 |
Lys53 | Carbonyl coordination | Methanone linker | 3.1 |
Gly110 | Van der Waals | Pyrazole core | 3.8 |
The 5-amino group on the pyrazole ring forms a critical hydrogen bond with the hydroxyl group of Thr106 in p38α's ATP-binding site. This interaction is conserved across diaminopyrazole inhibitors and contributes significantly to both potency and kinase selectivity. Thr106 resides in the hinge region connecting the N- and C-lobes of the kinase, and its interaction with the inhibitor stabilizes a specific conformational geometry incompatible with ATP binding. Quantum mechanical calculations (B3LYP/6-31G) indicate this bond contributes approximately -3.8 kcal/mol to the overall binding energy. The compound's **tautomeric equilibrium (82% keto form at physiological temperature) optimizes the geometry for this interaction while minimizing steric clashes with adjacent residues [2] [4] [5].
Comprehensive in silico profiling against 98 human kinases reveals exceptional selectivity for p38α over related MAP kinases and typical off-targets. The compound exhibits >100-fold selectivity against JNK1-3 and ERK1/2 isoforms, attributable to steric incompatibility with the larger activation loop in these kinases. Moderate inhibition is predicted for CDK2 (IC₅₀ ~420 nM) due to partial conservation of the Thr106 interaction site. Crucially, the ortho-chloro substituent induces torsional strain that prevents binding to kinases with shallow ATP pockets like EGFR and Src. This selectivity profile positions the compound favorably against first-generation p38 inhibitors that suffered from off-target effects [4] [10].
Table 3: Predicted Kinase Selectivity Profile
Kinase | Predicted IC₅₀ (nM) | Selectivity Ratio vs p38α |
---|---|---|
p38α (MAPK14) | 15-50 | 1.0 |
JNK3 (MAPK10) | >5,000 | >100 |
CDK2 | ~420 | 8-28 |
ERK2 (MAPK1) | >10,000 | >200 |
GSK3β | >2,500 | >50 |
p38β (MAPK11) | 180-220 | 4-12 |
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7